1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine
CAS No.: 2549019-00-1
Cat. No.: VC11821140
Molecular Formula: C16H22F3N3
Molecular Weight: 313.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549019-00-1 |
|---|---|
| Molecular Formula | C16H22F3N3 |
| Molecular Weight | 313.36 g/mol |
| IUPAC Name | 4-(4-piperidin-1-ylpiperidin-1-yl)-2-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C16H22F3N3/c17-16(18,19)15-12-14(4-7-20-15)22-10-5-13(6-11-22)21-8-2-1-3-9-21/h4,7,12-13H,1-3,5-6,8-11H2 |
| Standard InChI Key | AOUUQFPUQNWTFM-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F |
| Canonical SMILES | C1CCN(CC1)C2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1'-[2-(Trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine consists of a bipiperidine core—a bicyclic system of two piperidine rings connected via a single bond—linked to a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position. The bipiperidine scaffold contributes conformational flexibility, while the electron-withdrawing trifluoromethyl group enhances lipophilicity and metabolic stability . The molecular formula is inferred as C₁₆H₂₀F₃N₃, with a molecular weight of 303.35 g/mol.
Stereochemical Considerations
Synthesis and Characterization
Synthetic Pathways for Trifluoromethylpyridine Derivatives
While no direct synthesis protocol for 1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine has been published, analogous compounds provide methodological clues. Patent US20090005569A1 details the synthesis of 4-trifluoromethyl-2(1H)-pyridinone via a multi-step process involving:
-
Trifluoroacetyl chloride reaction: Alkyl vinyl ethers react with trifluoroacetyl chloride to form 4-chloro-4-alkoxy-1,1,1-trifluoro-2-butanones .
-
Cyclization: Subsequent treatment with ammonium salts or formamide yields the pyridinone core .
For bipiperidine coupling, methods from Ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate synthesis (Ambeed, 2020) could be adapted. This involves:
-
Nucleophilic substitution: Piperidine derivatives react with halogenated pyridines under basic conditions .
-
Ester hydrolysis: Post-synthetic modification to introduce carboxylic acid functionalities .
Proposed Synthesis Route
A hypothetical synthesis for 1'-[2-(trifluoromethyl)pyridin-4-yl]-1,4'-bipiperidine might involve:
-
Pyridine functionalization: Introduce trifluoromethyl group at the 2-position via radical trifluoromethylation or cross-coupling reactions.
-
Bipiperidine coupling: Utilize Buchwald-Hartwig amination or Ullmann coupling to attach the bipiperidine moiety to the pyridine ring.
-
Purification: Chromatographic separation to isolate the target compound from regioisomers.
Key challenges include regioselectivity in pyridine substitution and minimizing side reactions during bipiperidine coupling.
Structural Analogs and Comparative Analysis
Ethyl 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate
This analog (Ambeed, 2020) demonstrates:
-
Ester functionality: Allows prodrug strategies for improved bioavailability
-
Synthetic yield: 54% under optimized alkaline hydrolysis conditions
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇F₃N₂O₂ |
| Molecular Weight | 302.29 g/mol |
| Key Application | Precursor for carboxylic acid derivatives |
4-Trifluoromethyl-2(1H)-Pyridinone
From US20090005569A1:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume